molecular formula C8H18O2 B14480010 (2S,3R)-Octane-2,3-diol CAS No. 66007-44-1

(2S,3R)-Octane-2,3-diol

Cat. No.: B14480010
CAS No.: 66007-44-1
M. Wt: 146.23 g/mol
InChI Key: XMTUJCWABCYSIV-JGVFFNPUSA-N
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Description

(2S,3R)-Octane-2,3-diol is a chiral diol with the molecular formula C8H18O2. It is an organic compound that features two hydroxyl groups (-OH) attached to the second and third carbon atoms of an octane chain. The (2S,3R) notation indicates the specific stereochemistry of the molecule, meaning it has two stereocenters with specific configurations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Octane-2,3-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 2,3-octanedione using chiral catalysts or biocatalysts such as alcohol dehydrogenases. The reaction typically requires mild conditions and can be performed in aqueous or organic solvents .

Industrial Production Methods

Industrial production of this compound often involves biocatalytic processes due to their high stereoselectivity and efficiency. Enzymes like alcohol dehydrogenases are employed to catalyze the reduction of ketones to diols. These processes are environmentally friendly and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Octane-2,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)

    Substitution: Tosyl chloride (TsCl), thionyl chloride (SOCl2)

Major Products

Scientific Research Applications

(2S,3R)-Octane-2,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-Octane-2,3-diol involves its interaction with specific molecular targets, such as enzymes. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity and selectivity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its enantiomeric purity and chiral nature make it valuable in asymmetric synthesis and chiral resolution processes. The compound’s ability to interact selectively with biological molecules further enhances its significance in research and industrial applications .

Properties

CAS No.

66007-44-1

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

(2S,3R)-octane-2,3-diol

InChI

InChI=1S/C8H18O2/c1-3-4-5-6-8(10)7(2)9/h7-10H,3-6H2,1-2H3/t7-,8+/m0/s1

InChI Key

XMTUJCWABCYSIV-JGVFFNPUSA-N

Isomeric SMILES

CCCCC[C@H]([C@H](C)O)O

Canonical SMILES

CCCCCC(C(C)O)O

Origin of Product

United States

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